![molecular formula C18H18N4O2S B4008184 3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)
3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Overview
Description
Heterocyclic compounds, particularly those containing pyrazole, triazole, and thiadiazole rings, are of significant interest due to their diverse chemical and physical properties. These compounds are pivotal in various applications, including medicinal chemistry, due to their biological activities.
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves reactions like cycloadditions, substitutions, and condensations. For instance, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride has been reported to yield disubstituted 1-methyl-1H-1,2,4-triazoles and pyrazoles (Ito et al., 1983).
Molecular Structure Analysis
Molecular structure elucidation of these compounds often employs spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, a study on a triazole-thione derivative highlighted its planar structure and intermolecular hydrogen bonding, revealing insights into its crystallographic arrangement (Liu et al., 1999).
Chemical Reactions and Properties
Heterocyclic compounds featuring pyrazole and triazole rings undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Their reactivity can be attributed to the presence of multiple functional groups, enabling the formation of diverse derivatives.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for the practical applications of these compounds. The planarity of the molecule and its crystallographic plane orientation significantly affect its physical characteristics (Liu et al., 1999).
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Nitrogen-heterocycles
The preparation of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles via reactions involving N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes highlights the compound's role in synthesizing nitrogen-rich heterocycles. This methodology offers moderate to good yields, indicating its efficiency and applicability in generating structurally diverse heterocycles (Ito et al., 1983).
Reactivity and Structural Analysis
The unequivocal synthesis of 3-methyl-3H-pyrazolo[1,5-d]tetrazoles and mesoionic 2-methylazolotetrazoles through annulation and structural revision demonstrates the compound's chemical reactivity and significance in confirming structural hypotheses in heterocyclic chemistry. X-ray analyses confirm the aromatic nature of the azapentalenic system, providing insights into the electronic structure and reactivity of these compounds (Ege et al., 1983).
Biological Activities
Anticancer and Antibacterial Properties
The synthesis and evaluation of 1,2,4-triazole derivatives containing pyrazole and tetrazole rings for anticancer and antibacterial activities reveal the compound's potential in medicinal chemistry. Specific derivatives exhibited significant activity against renal cancer cell lines and notable antibacterial efficacy, underscoring the importance of structural diversity in drug discovery (Khanage et al., 2011).
Molecular Docking and Bioactivity Investigations
The structural, spectroscopic, and electronic properties analysis of a novel triazole derivative, alongside its radical scavenging activities and interaction with SARS-CoV-2 main protease (Mpro), provides a comprehensive overview of its potential therapeutic applications. The compound's bioactivity and molecular docking study highlight its relevance in developing new therapeutic agents (Alaşalvar et al., 2021).
properties
IUPAC Name |
1-(4-methylphenyl)-2-(4-nitrophenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-3-5-14(6-4-13)17-19-11-2-12-20(19)18(25)21(17)15-7-9-16(10-8-15)22(23)24/h3-10,17H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIUEWYLJPONW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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